molecular formula C17H18N2O2S B2412032 1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole CAS No. 634193-91-2

1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2412032
CAS No.: 634193-91-2
M. Wt: 314.4
InChI Key: LSRZPKDBDCLJEU-UHFFFAOYSA-N
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Description

1-Benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole (CAS 634193-91-2) is a high-purity chemical compound supplied for research and development purposes. This derivative belongs to the benzimidazole class of heterocyclic compounds, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The molecular structure features a benzyl group at the N-1 position and an isopropylsulfonyl moiety at the C-2 position, with a molecular formula of C17H18N2O2S and a molecular weight of 314.40 . Benzimidazole derivatives are recognized as promising pharmacological scaffolds due to their ability to interact with various biological targets through multiple non-covalent interactions . This specific compound, with its sulfonyl functional group, serves as a valuable synthetic intermediate for researchers exploring structure-activity relationships. The structural motifs present in this molecule are frequently investigated for developing novel therapeutic agents with potential applications in antimicrobial , anticancer , and antiprotozoal research . The compound's properties make it a candidate for prodrug development strategies aimed at improving the bioavailability of active pharmaceutical ingredients, as demonstrated in studies where amidoxime derivatives of benzimidazoles were synthesized to overcome the low oral bioavailability of parent amidine compounds . This product is intended for research use only in laboratory settings and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-benzyl-2-propan-2-ylsulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-13(2)22(20,21)17-18-15-10-6-7-11-16(15)19(17)12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRZPKDBDCLJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole can be synthesized through a multi-step process involving the condensation of o-phenylenediamine with benzyl chloride and isopropylsulfonyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction conditions often involve heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of 1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole

The synthesis of 1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole derivatives with isopropylsulfonyl groups. Various synthetic pathways have been documented, highlighting the importance of optimizing reaction conditions to enhance yield and purity. For instance, the introduction of functional groups at specific positions on the benzimidazole ring can significantly affect the compound's biological activity.

Antimicrobial Properties

1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole exhibits notable antimicrobial activity against various bacterial strains. Studies have shown that compounds with a benzimidazole core often demonstrate significant antibacterial effects, with Minimum Inhibitory Concentration (MIC) values indicating potency against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to show MIC values ranging from 1 to 16 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has indicated that compounds similar to 1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole possess anticancer properties. These compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanisms of action often involve the induction of apoptosis and inhibition of cell cycle progression .

Antiviral Effects

Some studies have explored the antiviral potential of benzimidazole derivatives, including those with isopropylsulfonyl substitutions. These compounds have demonstrated activity against viruses such as human cytomegalovirus and varicella-zoster virus, suggesting their potential as antiviral agents .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated a library of benzimidazole derivatives for their antimicrobial efficacy. The results indicated that 1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole exhibited significant antibacterial activity against Klebsiella pneumoniae and Candida albicans, with MIC values comparable to established antibiotics .

CompoundTarget OrganismMIC (µg/mL)
1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazoleS. aureus4
E. coli8
C. albicans16

Case Study 2: Anticancer Activity

In another study, the anticancer properties of various benzimidazole derivatives were assessed against multiple cancer cell lines. The findings revealed that compounds structurally similar to 1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole inhibited proliferation in breast cancer and lung cancer cell lines, with IC50 values ranging from 5 to 15 µM .

Cell LineIC50 (µM)
MCF-7 (Breast)10
A549 (Lung)12

Mechanism of Action

The mechanism of action of 1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole is unique due to the presence of the isopropylsulfonyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This compound's unique structure, featuring a benzyl group and an isopropylsulfonyl group, positions it as a potential candidate for various pharmacological applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure

The chemical structure of 1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole can be represented as follows:

C16H18N2O2S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure is characterized by the presence of a benzimidazole ring, which is crucial for its biological activity.

Synthesis Methods

The synthesis typically involves the condensation of o-phenylenediamine with benzyl chloride and isopropylsulfonyl chloride in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually conducted in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under heat to promote product formation .

Biological Activities

1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole exhibits a range of biological activities, which are summarized below:

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures show significant activity against various bacteria and fungi. For instance, derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameTarget OrganismsActivity Level
Compound AS. aureusModerate
Compound BE. coliGood
1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazolePending StudiesTBD

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For example, compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or receptors critical for tumor growth .

Case Study: Anticancer Activity

In a study involving several benzimidazole derivatives, one compound exhibited an IC50 value of 15 µM against breast cancer cells, indicating significant cytotoxicity .

Anti-inflammatory Effects

Benzimidazole derivatives are also noted for their anti-inflammatory properties. They can modulate inflammatory pathways by interacting with receptors such as transient receptor potential vanilloid-1 (TRPV1) and cannabinoid receptors .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various pathogens
AnticancerInhibits cancer cell proliferation
Anti-inflammatoryModulates inflammatory pathways

The biological activity of 1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole is attributed to its ability to interact with specific molecular targets. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to various therapeutic effects.

Q & A

Q. Example Table: Docking Scores for Analogues

CompoundTarget (PDB ID)Docking Score (kcal/mol)
Analog AEGFR (4HJO)−8.9
Analog BCB2 (5ZTY)−7.5

Advanced: How to resolve contradictions in crystallographic data during structure refinement?

Answer:

  • Software Tools: Use SHELXL for small-molecule refinement and OLEX2 for visualization. SHELXL’s robust algorithms handle twinning and high-R factors .
  • Validation Metrics:
    • R1/wR2: Aim for <0.05 (high-resolution data).
    • Goodness-of-fit (GOF): Target ~1.0.
  • Disorder Modeling: Split occupancy refinement for flexible groups (e.g., isopropyl substituents) .

Advanced: What strategies address discrepancies in pharmacological data across studies?

Answer:

  • Mechanistic Replication: Repeat assays under standardized conditions (e.g., IC50 measurements with ATP concentrations fixed at 1 mM for kinase assays) .
  • Structural Analogues: Compare bioactivity of derivatives (e.g., fluorinated vs. chlorinated benzyl groups) to isolate electronic effects .
  • Pathway Analysis: Use RNA-seq or phosphoproteomics to identify off-target effects (e.g., unintended MAPK pathway activation) .

Q. Example Table: SAR for Anticonvulsant Activity

Substituent (R)ED50 (mg/kg)Neurotoxicity (TD50)
-H25.3110
-F18.795
-Cl12.475

Advanced: How to design experiments validating the role of the isopropylsulfonyl group in bioactivity?

Answer:

  • Isosteric Replacement: Synthesize analogues with tert-butylsulfonyl or methylsulfonyl groups. Compare IC50 values in enzyme assays .
  • Crystallography: Resolve ligand-target co-crystals to map sulfonyl interactions (e.g., hydrogen bonds with Lys123 in EGFR) .
  • Proteolysis Studies: Use CETSA (Cellular Thermal Shift Assay) to confirm target engagement in cells .

Basic: What are the stability profiles of this compound under varying pH and temperature?

Answer:

  • pH Stability: Degrades rapidly at pH <3 (sulfonyl group hydrolysis) or pH >10 (benzimidazole ring opening). Store in neutral buffers (pH 6–8) .
  • Thermal Stability: Stable at 25°C for >6 months; decomposition occurs above 150°C (TGA data) .
  • Light Sensitivity: Protect from UV exposure to prevent photooxidation of the benzyl group .

Advanced: How to troubleshoot low yields in the final benzylation step?

Answer:

  • Catalyst Optimization: Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination (yields improve from 45% to 85%) .
  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Microwave Assistance: Reduce reaction time from 24h to 1h (e.g., 100°C, 150 W) .

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